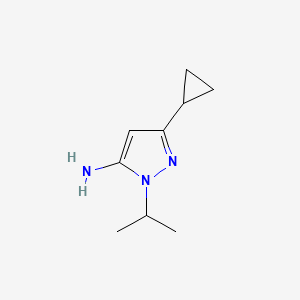

3-cyclopropyl-1-isopropyl-1H-pyrazol-5-amine

Description

Propriétés

IUPAC Name |

5-cyclopropyl-2-propan-2-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-6(2)12-9(10)5-8(11-12)7-3-4-7/h5-7H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXODNIJQHTNTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=N1)C2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Approach

The synthesis typically involves:

- Condensation of Substituted Aromatic Aldehydes with Tosylhydrazine: This step forms the hydrazone intermediate, which is a precursor for pyrazole ring formation.

- Cycloaddition with Terminal Alkynes: The hydrazone intermediate undergoes cycloaddition to form the pyrazole core.

- Introduction of Cyclopropyl and Isopropyl Substituents: These groups are incorporated either via the choice of starting materials or through subsequent substitution reactions.

- Functionalization to Introduce the Amine Group: The amine group at the 5-position of the pyrazole ring is introduced through selective amination reactions.

This multi-step sequence allows for structural diversity and functional group tolerance, enabling the synthesis of 3-cyclopropyl-1-isopropyl-1H-pyrazol-5-amine with desired properties.

Detailed Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Description |

|---|---|---|---|

| 1 | Condensation | Aromatic aldehyde + tosylhydrazine, acidic medium | Formation of hydrazone intermediate via condensation of aldehyde with tosylhydrazine |

| 2 | Cycloaddition | Terminal alkyne, base or catalyst (e.g., Cu(I)) | Cycloaddition reaction to form the pyrazole ring system |

| 3 | Substitution/Alkylation | Alkyl halide (isopropyl bromide), base | Introduction of isopropyl group at N1 position via nucleophilic substitution |

| 4 | Cyclopropyl group introduction | Cyclopropyl precursor (e.g., cyclopropyl bromide) | Alkylation or cross-coupling to install cyclopropyl group at C3 position |

| 5 | Amination | Aminating agent or reduction of nitro precursor | Installation of amine group at C5 position through selective amination or reduction |

This route is adaptable depending on the availability of starting materials and desired substitution pattern.

Chemical Reaction Analysis Relevant to Preparation

- Oxidation: The compound or its intermediates may be subjected to oxidation (e.g., potassium permanganate or hydrogen peroxide) to modify functionalities or purify the product.

- Reduction: Agents such as lithium aluminum hydride or sodium borohydride can be used to reduce intermediates, particularly for converting nitro groups to amines.

- Nucleophilic Substitution: The amine group can be introduced or modified via nucleophilic substitution reactions using alkyl halides or acyl chlorides as electrophiles.

These reactions are integral to the functionalization steps during synthesis and purification.

Research Findings and Optimization

- The condensation and cycloaddition steps are generally high-yielding and provide the pyrazole scaffold efficiently.

- Alkylation reactions to introduce the isopropyl and cyclopropyl groups require careful control of reaction conditions (temperature, solvent, base) to avoid over-alkylation or side reactions.

- Amination steps often require selective reduction or amination strategies to ensure the amine group is installed specifically at the 5-position without affecting other sensitive groups.

- Purification methods such as recrystallization or chromatographic techniques are employed to achieve high purity, essential for downstream biological applications.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions/Notes |

|---|---|

| Starting Materials | Substituted aromatic aldehydes, tosylhydrazine, terminal alkynes, alkyl halides |

| Solvents | Ethanol, methanol, dichloromethane, or other organic solvents |

| Catalysts/Bases | Copper(I) salts (for cycloaddition), potassium carbonate, sodium hydride |

| Temperature Range | Room temperature to reflux (varies by step) |

| Reaction Time | Several hours per step (4–24 h depending on reaction) |

| Purification | Column chromatography, recrystallization |

| Yield | Typically moderate to high (50–85%) depending on step |

Analyse Des Réactions Chimiques

3-cyclopropyl-1-isopropyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Scientific Research Applications

1. Medicinal Chemistry

- Anti-inflammatory and Anticancer Properties : Research indicates that 3-cyclopropyl-1-isopropyl-1H-pyrazol-5-amine exhibits potential anti-inflammatory and anticancer activities. Studies have shown that compounds with similar structures can inhibit specific kinases involved in cancer progression, suggesting that this compound may also have similar effects .

- Enzyme Inhibition : The compound is studied for its ability to inhibit enzymes, which could lead to therapeutic applications in managing diseases related to enzyme dysregulation. For instance, it may interact with cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation .

2. Biological Research

- The compound is utilized in understanding receptor binding and cellular signaling pathways. Its interaction with various biological targets aids in elucidating mechanisms underlying disease processes, particularly in cancer and inflammatory conditions .

- Case Study : A study highlighted the use of pyrazole derivatives to stabilize CDK16, leading to G2/M phase cell cycle arrest in cancer cells. This suggests that this compound could similarly affect cell cycle regulation through kinase inhibition .

3. Organic Synthesis

- This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds, which are valuable in pharmaceutical development. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

- Table: Comparison of Pyrazole Derivatives

Industrial Applications

In addition to its research applications, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for various industrial processes, contributing to advancements in chemical manufacturing and materials science.

Mécanisme D'action

The mechanism of action of 3-cyclopropyl-1-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic reactions . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses . These interactions are crucial for its potential therapeutic effects, including anti-inflammatory and anticancer activities .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Pyrazole derivatives are structurally diverse, with variations in substituents influencing physicochemical properties, reactivity, and applications. Below is a comparative analysis of 3-cyclopropyl-1-isopropyl-1H-pyrazol-5-amine and related compounds:

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

Substituent Effects on Molecular Weight and Reactivity :

- The target compound’s cyclopropyl and isopropyl groups contribute to its higher molecular weight (165.24 g/mol) compared to simpler analogs like 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine (137.19 g/mol) . Cyclopropyl’s strained ring may enhance reactivity in substitution or cycloaddition reactions.

Lipophilicity and Solubility :

- The 4-chlorophenyl group in 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine increases lipophilicity (logP ~2.5 estimated) compared to the aliphatic cyclopropyl group in the target compound . This difference impacts solubility and bioavailability.

Steric and Electronic Effects: Isopropyl vs. Positional isomerism: 4-Isopropyl-1H-pyrazol-3-amine (isopropyl at C4) exhibits distinct electronic properties compared to the target compound (isopropyl at N1), altering hydrogen-bonding capacity and acidity of the amine group .

Synthetic Accessibility :

- The target compound is synthesized via methods such as refluxing with acetic acid (AcOH), as seen in analogous pyrazole syntheses . However, introducing cyclopropyl groups may require specialized reagents (e.g., cyclopropanation agents), increasing synthetic complexity compared to methyl or phenyl derivatives .

Applications: While the target compound is restricted to R&D , analogs like 5-amino-1-isopropyl-3-methylpyrazole are intermediates in pharmaceuticals (e.g., kinase inhibitors) . Chlorophenyl-substituted pyrazoles (e.g., ) are explored in agrochemicals due to their enhanced stability .

Research Findings and Trends

- Biological Activity : Pyrazole derivatives with aryl groups (e.g., chlorophenyl) often exhibit higher antimicrobial or anticancer activity compared to aliphatic-substituted analogs . However, the target compound’s cyclopropyl group may offer unique binding modes in enzyme inhibition studies.

- Thermodynamic Stability : Cyclopropyl’s ring strain could reduce thermal stability relative to unstrained substituents, necessitating careful storage conditions .

Activité Biologique

Overview

3-Cyclopropyl-1-isopropyl-1H-pyrazol-5-amine (CAS No. 1462952-68-6) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest for further research.

The molecular formula of this compound is C9H15N3. Its synthesis typically involves multi-step organic reactions, such as the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes. The compound can undergo various reactions, including oxidation, reduction, and nucleophilic substitution, which are critical for its functionalization and application in biological studies.

The mechanism of action of this compound primarily involves its interaction with specific enzymes and receptors. It is believed to inhibit enzyme activity by binding to the active sites, thereby preventing substrate access and catalytic reactions. This inhibition can lead to significant alterations in cellular signaling pathways, which may contribute to its therapeutic effects.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can effectively inhibit key signaling pathways involved in cancer cell proliferation and survival. Specifically, pyrazole derivatives have been noted for their inhibitory effects against various kinases associated with tumor growth .

Case Study:

A study demonstrated that certain pyrazole derivatives displayed selective cytotoxicity against cancer cell lines with IC50 values less than 10 µM. This suggests that this compound may also exhibit similar potency against specific cancer types .

Anti-inflammatory Activity

The compound has been explored for its anti-inflammatory properties, particularly its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). These effects are crucial in managing conditions characterized by chronic inflammation .

Case Study:

In vitro experiments revealed that pyrazole derivatives significantly reduced LPS-induced production of inflammatory mediators in macrophage cell lines. This highlights the potential of this compound as a therapeutic agent in inflammatory diseases .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related pyrazole compounds:

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| 3-Amino-5-cyclopropyl-1H-pyrazole | Antitumor | <10 | Selective cytotoxicity |

| 5-Cyclopropyl-1H-pyrazol-3-amino | Anti-inflammatory | <20 | Reduces TNF-α production |

| 3-Cyclopropyl-1-isopropyl-1H-pyrazol-5-amino | Anticancer & Anti-inflammatory | TBD | Potential for dual action |

Research Implications

The ongoing research into the biological activities of this compound suggests that it could serve as a lead compound for developing new therapeutic agents targeting cancer and inflammatory diseases. Its ability to modulate enzyme activity and influence cellular pathways positions it as a valuable candidate for further pharmacological studies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-cyclopropyl-1-isopropyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via a nucleophilic substitution reaction starting from hydrazine derivatives and cyclopropane-containing ketones. A common approach involves cyclization under acidic or basic conditions, forming a hydrazone intermediate before pyrazole ring closure . Optimization includes adjusting catalysts (e.g., triethylamine for acylation), temperature control (0–5°C for exothermic steps), and solvent selection (e.g., dry dichloromethane). Continuous flow reactors may improve yield and selectivity in scaled-up syntheses .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound derivatives?

- Methodological Answer :

- 1H NMR : Key signals include aromatic protons (δ 6.92–7.53 ppm), cyclopropyl protons (δ 0.71–0.92 ppm), and isopropyl/methoxy groups (δ 1.85–3.85 ppm). Amine protons appear as broad singlets (δ ~10.5 ppm) .

- 13C NMR : Cyclopropane carbons resonate at δ 8.2–9.3 ppm, while pyrazole carbons range from δ 114–165 ppm .

- IR : Stretching vibrations for amide C=O (1681–1683 cm⁻¹) and aromatic C-H (3000–3300 cm⁻¹) confirm functional groups .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : The compound may pose hazards (e.g., H302, H315). Use fume hoods for reactions involving volatile solvents (dichloromethane). Emergency measures include rinsing eyes with water (15+ minutes) and avoiding inhalation via proper ventilation. Safety data sheets (SDS) should be reviewed for specific handling protocols .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced antimicrobial activity?

- Methodological Answer :

- Substitution Patterns : Introducing electron-withdrawing groups (e.g., nitro in 3,5-dinitrobenzamide derivatives) improves activity against Gram-negative bacteria. Methoxy groups (e.g., 4-methoxybenzyl) enhance lipophilicity and membrane penetration .

- Bioisosteric Replacement : Replace the cyclopropyl group with bulkier substituents (e.g., phenyl) to assess steric effects on target binding .

- In Silico Modeling : Density functional theory (DFT) calculations predict electron density distributions, correlating with antibacterial potency .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Standardized Assays : Use consistent MIC (minimum inhibitory concentration) protocols and control strains (e.g., E. coli ATCC 25922) to minimize variability .

- Metabolic Profiling : LC-MS/MS can identify metabolite interference in bioassays. For example, competing pathways in bacterial cultures may alter compound efficacy .

- Statistical Validation : Apply ANOVA or Tukey’s HSD test to compare replicate data, ensuring significance thresholds (p < 0.05) are met .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using software like Gaussian. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- Solvent Effects : COSMO-RS models simulate solvent interactions, guiding choices for reactions requiring polar aprotic solvents (e.g., DMF vs. THF) .

- Transition State Analysis : Identify energy barriers for cyclopropane ring-opening reactions, which are critical in derivative synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.